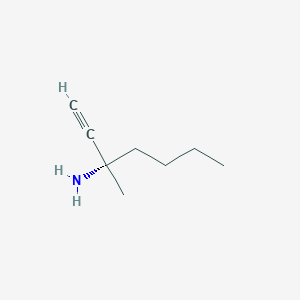

(3S)-3-Methylhept-1-yn-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

74808-01-8 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

(3S)-3-methylhept-1-yn-3-amine |

InChI |

InChI=1S/C8H15N/c1-4-6-7-8(3,9)5-2/h2H,4,6-7,9H2,1,3H3/t8-/m1/s1 |

InChI Key |

JWMHLPABPVLWNT-MRVPVSSYSA-N |

Isomeric SMILES |

CCCC[C@@](C)(C#C)N |

Canonical SMILES |

CCCCC(C)(C#C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s 3 Methylhept 1 Yn 3 Amine and Analogous Chiral Propargylic Amine Derivatives

Development of Novel Reaction Pathways for (3S)-3-Methylhept-1-yn-3-amine

The synthesis of chiral propargylic amines, including this compound, has evolved from classical multi-step methods to more efficient and atom-economical strategies. researchgate.net A primary modern approach is the direct enantioselective addition of terminal alkynes to imines. acs.orgnih.gov This transformation is often catalyzed by transition metal complexes, which activate the alkyne C-H bond for nucleophilic attack on the imine.

One of the most significant advancements is the use of copper(I) catalysts paired with chiral ligands. acs.orgorganic-chemistry.org For instance, the combination of copper(I) triflate (CuOTf) and chiral bis(oxazolinyl)pyridine (pybox) ligands has been shown to effectively catalyze the addition of various terminal alkynes to imines, yielding a diverse range of propargylic amines with high enantioselectivity. acs.orgorganic-chemistry.orgpsu.edu This methodology could be directly applied to the synthesis of this compound by reacting 1-hexyne (B1330390) with an appropriate imine precursor derived from methylamine.

Another innovative strategy involves three-component coupling reactions, often referred to as A³ (aldehyde-alkyne-amine) coupling. organic-chemistry.orgorganic-chemistry.org These one-pot reactions combine an aldehyde, an amine, and a terminal alkyne to directly generate the desired propargylic amine. organic-chemistry.org Catalysts for these reactions include copper and gold complexes. organic-chemistry.org For example, a copper(I) bromide catalyst with (R)-quinap as a chiral ligand can facilitate the three-component synthesis of chiral propargylamines at room temperature. organic-chemistry.orgorganic-chemistry.org This approach offers high efficiency by minimizing intermediate isolation steps.

Palladium-catalyzed reactions have also emerged as a powerful tool. nih.gov Planar chiral ferrocenyl imidazoline (B1206853) palladacycle complexes have demonstrated high efficiency for direct asymmetric alkyne additions to imines, requiring very low catalyst loadings and achieving high turnover numbers. nih.gov Furthermore, tandem reactions, such as iridium-catalyzed hydrosilylation of a tertiary amide followed by a copper-catalyzed enantioselective alkynylation, provide a pathway to α-chiral tertiary propargylic amines from readily available amide starting materials. chemrxiv.org

Optimization of Stereochemical Yields and Enantiomeric Ratios

Achieving high stereochemical purity is paramount in the synthesis of chiral molecules like this compound. The optimization of enantiomeric excess (ee) and diastereomeric ratios (dr) is typically accomplished by screening various chiral ligands, metal catalysts, solvents, and other reaction parameters. acs.orgnih.gov

The choice of the chiral ligand is critical. In copper-catalyzed alkyne-imine additions, tridentate pybox ligands have proven superior to bidentate box ligands, leading to significantly higher enantioselectivities. acs.org The reaction solvent also plays a crucial role; for example, toluene (B28343) has been observed to provide slightly higher yields and enantioselectivities compared to water in certain copper-catalyzed systems. acs.orgorganic-chemistry.org

For diastereoselective syntheses, the addition of metal acetylides to chiral imines, such as those derived from N-tert-butanesulfinamide (Ellman's auxiliary), is a robust method. acs.org The stereochemical outcome of these reactions can often be controlled by the choice of Lewis acid additives, which coordinate to the imine and influence the trajectory of the incoming nucleophile. researchgate.net

The following table summarizes the optimization of reaction conditions for the synthesis of analogous chiral propargylic amines, providing insights into the factors that control stereochemical outcomes.

| Catalyst System | Ligand | Alkyne Substrate | Imine Substrate | Solvent | Yield (%) | ee (%) | Reference |

| Cu(I)OTf | (S,S)-pybox | Phenylacetylene | N-Benzhydryl-α-imino ester | Toluene | 93 | 96 | psu.edu |

| CuBr | (R)-quinap | Phenylacetylene | Benzaldehyde/Piperidine | Toluene | 95 | 96 | organic-chemistry.org |

| [Pd-Complex] | PPFIP-acac | p-Tolyl acetylene | N-(4-nitrobenzenesulfonyl)imine | - | 95 | 98 | nih.gov |

| CuI | (S)-i-Pr-pybox | Phenylacetylene | N-Boc-aminal | Toluene | 99 | 93 | chemrxiv.org |

This table presents data for analogous reactions and is intended to be illustrative of the optimization process.

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of various synthetic routes to chiral propargylic amines can be compared based on several metrics, including chemical yield, enantioselectivity, catalyst loading, reaction time, and substrate scope.

Metal-Catalyzed Additions: Asymmetric addition of alkynes to imines catalyzed by copper, palladium, or zinc complexes generally provides high yields and excellent enantioselectivities. acs.orgnih.govacs.org Copper-pybox systems are widely used due to their reliability and the commercial availability of the ligands. acs.orgorganic-chemistry.orgpsu.edu Palladium catalysts, while highly efficient, can be more expensive. nih.gov The diastereoselective addition to chiral sulfinylimines is also highly effective, often yielding products with excellent diastereomeric ratios (>20:1). acs.org

Multi-Component Reactions (A³ Coupling): These reactions are highly atom-economical and operationally simple. researchgate.netorganic-chemistry.org They can provide direct access to a wide range of propargylic amines in a single step. organic-chemistry.org However, achieving high enantioselectivity can be challenging and often requires careful optimization of the catalyst and reaction conditions.

Biocatalytic Methods: The use of enzymes, such as transaminases, for the synthesis of chiral amines is a growing field. acs.orgresearchgate.net Biocatalytic methods offer the potential for extremely high enantioselectivity and operate under mild, environmentally friendly conditions. acs.org While direct biocatalytic routes to propargylic amines are less common than for other amine classes, enzymatic cascades are being developed. acs.org A comparative economic assessment of biocatalytic routes (transamination vs. reductive amination) has shown that the cost is highly dependent on the price and efficiency of the enzyme. researchgate.netmdpi.com

The following table provides a comparative overview of different synthetic methodologies.

| Synthetic Method | Key Advantages | Key Limitations | Typical Catalyst Loading (mol%) | Typical ee (%) | Reference |

| Cu-Catalyzed Alkyne-Imine Addition | High ee, broad substrate scope | Requires pre-formed imine | 2-10 | 90-99 | acs.orgpsu.edu |

| Pd-Catalyzed Alkyne-Imine Addition | Very low catalyst loading, high TON | Catalyst can be expensive | <1 | >95 | nih.gov |

| A³ Coupling | One-pot, atom economical | Optimization of ee can be difficult | 1-10 | 80-98 | organic-chemistry.orgorganic-chemistry.org |

| Diastereoselective Addition | Excellent diastereoselectivity | Requires stoichiometric chiral auxiliary | N/A (Stoichiometric) | >98 (dr) | acs.org |

| Biocatalysis (e.g., Transaminase) | Very high ee, "green" conditions | Substrate scope can be limited, enzyme cost | N/A | >99 | acs.orgresearchgate.net |

This table is a general comparison; specific results can vary significantly based on the exact substrates and conditions.

Mechanistic Investigations of 3s 3 Methylhept 1 Yn 3 Amine Formation and Reactivity

Elucidation of Reaction Pathways and Catalytic Cycles

The formation of a tertiary propargylamine (B41283) like (3S)-3-Methylhept-1-yn-3-amine is most plausibly achieved through a catalytic asymmetric addition of an ethynyl (B1212043) nucleophile to a ketimine precursor, heptan-3-imine, or through a one-pot, three-component coupling of heptan-3-one, an amine source, and a terminal alkyne (A3 coupling). nih.govacs.orgorganic-chemistry.org Copper(I) and palladium(II) complexes are common catalysts for these transformations. nih.govgoogle.com

A plausible catalytic cycle for a copper(I)-catalyzed synthesis is initiated by the reaction of the terminal alkyne (acetylene) with the copper(I) catalyst, often in the presence of a base, to form a copper(I) acetylide intermediate. nih.govgoogle.com This species is the key nucleophile in the reaction. Concurrently, the ketone (heptan-3-one) and an amine source react to form the corresponding ketimine in situ. The chiral ligand-bound copper acetylide then adds to the C=N bond of the ketimine. Subsequent protonolysis of the resulting copper-amido species releases the final propargylamine product and regenerates the active catalyst, thus closing the cycle.

Plausible Catalytic Cycle for this compound Formation:

Catalyst Activation: A chiral ligand (L*) coordinates to a copper(I) salt (e.g., CuBr).

Acetylide Formation: The [Cu(I)-L*] complex reacts with ethyne (B1235809) to form a chiral copper acetylide complex.

Imine Formation: Heptan-3-one reacts with an amine (e.g., ammonia (B1221849) or a primary amine) to form the heptan-3-imine substrate.

Enantioselective C-C Bond Formation: The chiral copper acetylide adds to one of the enantiotopic faces of the ketimine in the key stereodetermining step.

Product Release: The resulting copper-containing intermediate is protonated (during workup) to yield this compound and regenerate a species capable of re-entering the catalytic cycle.

Proposed Intermediates and Transition States in Stereoselective Synthesis

The key to achieving high enantioselectivity lies in the structure of the transition state during the nucleophilic addition of the copper acetylide to the ketimine. The central intermediate is the complex formed between the chiral catalyst, the copper acetylide, and the ketimine substrate.

Proposed Intermediates:

[LCu(I)-C≡CH]: The active chiral nucleophile where L is a chiral ligand.

Heptan-3-imine: The prochiral electrophile.

[L*Cu(I)-(imine)-(acetylide)] Complex: A ternary complex where the substrates are brought into proximity and oriented by the chiral ligand.

Copper-amido product complex: The species formed immediately after the C-C bond-forming event, prior to protonolysis.

The transition state involves the transfer of the acetylide group from the copper center to the electrophilic carbon of the imine. For the synthesis of the (S)-enantiomer, the transition state leading to this product must be of lower energy than the one leading to the (R)-enantiomer. This energy difference arises from the specific interactions within the chiral pocket of the catalyst. Transition state models for similar reactions have been proposed, often involving a well-defined geometry where steric and electronic factors dictate the facial selectivity of the attack. acs.orgacs.orgacs.org

Role of Catalyst-Substrate Interactions in Stereocontrol

Stereocontrol is dictated by the non-covalent interactions between the chiral catalyst and the substrates within the transition state assembly. mdpi.com The chiral ligand (L*) creates a specific three-dimensional environment around the copper center. For the addition to heptan-3-imine, the two different alkyl groups (butyl and methyl) attached to the imine carbon must be differentiated by the catalyst.

The ligand is designed to create steric hindrance that disfavors one approach of the nucleophile. For instance, a bulky group on the chiral ligand might sterically clash with the larger butyl group of the ketimine in one orientation, while allowing a more favorable, lower-energy approach when the butyl group is pointed away. This forces the ethynyl group to add to a specific face of the imine, leading to the desired (S) configuration. Hydrogen bonding between the ligand and the substrate can also play a crucial role in pre-organizing the substrates in a specific orientation to enhance enantioselectivity. mdpi.com

| Interaction Type | Role in Stereocontrol of this compound Synthesis |

| Steric Repulsion | The chiral ligand's bulky groups interact differently with the methyl and butyl substituents of the heptan-3-imine, favoring a transition state where the larger butyl group is positioned away from the sterically demanding part of the ligand. |

| π-Stacking | If the chiral ligand contains aromatic rings, π-π or cation-π interactions with the substrate can help lock in a specific conformation, enhancing facial discrimination. organic-chemistry.org |

| Hydrogen Bonding | Ligands with hydrogen bond donor or acceptor sites can form directional bonds with the imine's nitrogen or other functional groups, providing a rigid transition state assembly. mdpi.com |

| Coordination Geometry | The preferred coordination geometry of the copper center, as dictated by the ligand, pre-orients the acetylide nucleophile for a specific trajectory of attack on the imine. |

Stereodifferentiating Mechanisms Governing Enantioselectivity

The enantioselectivity of the reaction is determined in the C-C bond-forming step. The difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states (one leading to the S-product and one to the R-product) dictates the enantiomeric excess (ee) of the product.

The mechanism of stereodifferentiation relies on the chiral catalyst's ability to distinguish between the two faces (Re and Si) of the prochiral ketimine. The substituents on the ketimine (butyl, methyl, and the nitrogen substituent) and the incoming ethynyl group interact with the chiral ligand. A successful chiral ligand will maximize the energetic penalty for the formation of the undesired (R)-enantiomer's transition state while minimizing the energy of the transition state for the desired (S)-enantiomer. This is achieved by exploiting the steric and electronic differences between the methyl and butyl groups. The larger butyl group will preferentially occupy a less sterically hindered quadrant in the catalyst's coordination sphere, thus exposing one face of the C=N bond to nucleophilic attack. acs.org

Kinetic and Thermodynamic Considerations in Reaction Control

The asymmetric synthesis of a single enantiomer, such as this compound, is a classic example of a kinetically controlled process. wikipedia.orgdalalinstitute.com The two enantiomeric products, (S)- and (R)-3-Methylhept-1-yn-3-amine, are of equal thermodynamic stability. Therefore, if the reaction were allowed to reach thermodynamic equilibrium, a racemic mixture (a 1:1 ratio of S and R enantiomers) would result.

The formation of an enantioenriched product is only possible because the reaction is irreversible under the conditions used, and the rates of formation of the two enantiomers are different. libretexts.org The product ratio is determined by the relative heights of the activation energy barriers (Ea) for the two competing pathways, not by the thermodynamic stability of the products. Lower reaction temperatures are often employed in asymmetric catalysis to enhance kinetic control, as this magnifies the effect of the difference in activation energies on the reaction rates, often leading to higher enantioselectivity. numberanalytics.com

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deep insight into reaction mechanisms, especially in complex catalytic systems. mdpi.comresearchgate.net For the formation of this compound, computational studies could be used to model the entire catalytic cycle, identify the structures of intermediates, and locate and characterize the crucial transition states. rsc.orgscispace.com

Such studies can rationalize the origin of enantioselectivity by comparing the calculated energies of the diastereomeric transition states leading to the (S) and (R) products. researchgate.net Furthermore, these methods can elucidate the specific non-covalent interactions between the catalyst and substrates that are responsible for stereocontrol, guiding the rational design of new and more effective chiral ligands.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

While no specific DFT studies on the synthesis of this compound have been published, the methodology is well-established for analogous A3 coupling reactions and alkyne additions to imines. mdpi.comrsc.orgacs.org

A typical DFT study would involve:

Modeling Reactants and Catalyst: The geometries of the ketimine, the copper-ligand complex, and the alkyne are optimized.

Locating Intermediates: The structures of key intermediates, such as the copper acetylide and the catalyst-substrate pre-reaction complex, are calculated.

Mapping the Potential Energy Surface: The reaction pathway is explored to find the transition states for the C-C bond formation. Two distinct transition state structures, TS-S (leading to the S-product) and TS-R (leading to the R-product), would be located and their geometries analyzed.

Calculating Activation Energies: The energy difference between the pre-reaction complex and each transition state (ΔG‡) is calculated. The enantiomeric ratio can be predicted from the difference in these activation barriers (ΔΔG‡ = ΔG‡(R) - ΔG‡(S)).

A hypothetical DFT result might look as follows, illustrating how a chiral copper catalyst creates an energy preference for the (S)-product.

| Species | Relative Free Energy (kcal/mol) (Hypothetical) | Description |

| Reactants | 0.0 | Separated heptan-3-imine, ethyne, and catalyst. |

| TS-S | +15.2 | Transition state for the formation of the (S)-enantiomer. |

| TS-R | +17.5 | Transition state for the formation of the (R)-enantiomer. |

| ΔΔG‡ | 2.3 | Energy difference between TS-R and TS-S, favoring the S-pathway. |

| (S)-Product | -10.5 | The final this compound product complex. |

| (R)-Product | -10.5 | The final (3R)-3-Methylhept-1-yn-3-amine product complex. |

This hypothetical data shows that the transition state leading to the (S)-product is 2.3 kcal/mol lower in energy than that leading to the (R)-product, which would result in the (S)-enantiomer being the major product under kinetic control.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the dynamic nature of molecules, providing insights into their conformational landscapes and, by extension, their reactivity. For chiral molecules such as this compound, MD simulations offer a means to explore the vast conformational space and identify the most stable and populated conformers, which are often crucial in determining the stereochemical outcome of reactions.

The application of MD simulations to study propargylamines requires the use of accurate force fields, which are sets of parameters that define the potential energy of the system. For novel or specialized molecules, existing general force fields like the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) may be employed, but for more accurate representations, a specifically tailored force field is often necessary. frontiersin.orgnih.govnih.gov The development of such a force field involves parameterizing bond lengths, angles, dihedral angles, and non-bonded interactions to reproduce experimental data or high-level quantum mechanical calculations.

Once a suitable force field is established, MD simulations can be performed. These simulations solve Newton's equations of motion for the atoms in the molecule over a certain period, generating a trajectory that describes the atomic positions and velocities as a function of time. Analysis of this trajectory allows for the characterization of the conformational preferences of this compound.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around its single bonds. Of particular interest are the dihedral angles associated with the chiral center and the bulky substituents. By analyzing the MD trajectory, the probability distribution of these dihedral angles can be determined, revealing the most populated conformational states.

For instance, the rotation around the C3-C4 bond and the C3-N bond will significantly influence the spatial arrangement of the methyl, butyl, ethynyl, and amine groups. The relative energies of different conformers (e.g., gauche, anti) can be calculated from the simulation, and their populations can be estimated using the Boltzmann distribution. This information is critical for understanding how the molecule presents itself to incoming reactants.

A representative, hypothetical dataset from a molecular dynamics simulation for the conformational analysis of this compound is presented below. This table illustrates the type of information that can be extracted from such simulations.

| Conformer | Dihedral Angle (H-N-C3-C4) (°) | Dihedral Angle (C2-C3-C4-C5) (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 (Anti-Gauche) | 175.2 | -65.8 | 0.00 | 45.2 |

| 2 (Gauche-Anti) | 62.5 | 178.1 | 0.45 | 25.8 |

| 3 (Gauche-Gauche) | -58.9 | 68.3 | 1.20 | 12.5 |

| 4 (Anti-Anti) | -178.0 | -179.5 | 2.50 | 5.5 |

| Other | - | 11.0 |

This table is a hypothetical representation of data that could be obtained from a molecular dynamics simulation and is for illustrative purposes only.

Reactivity Prediction

The conformational information obtained from MD simulations is invaluable for predicting the reactivity of this compound. The principle of Curtin-Hammett states that for a reaction with a rapid conformational equilibrium, the product ratio is determined by the difference in the free energies of the transition states, not by the relative populations of the ground-state conformers. However, the accessibility of these transition states is often influenced by the ground-state conformational preferences.

By identifying the most stable conformers, it is possible to infer the most likely reactive conformations. For example, in a reaction where a bulky reagent approaches the molecule, conformers that present less steric hindrance around the reactive alkyne or amine functionality will be favored. MD simulations can help visualize and quantify the solvent accessible surface area of the reactive sites in different conformations.

Furthermore, MD simulations can be combined with quantum mechanics (QM) in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods. In this approach, the reactive core of the molecule is treated with a high level of QM theory, while the surrounding environment (including solvent molecules) is treated with the less computationally expensive MM force field. This allows for the modeling of reaction pathways and the calculation of activation energies in a more realistic, dynamic environment. Computational studies on related propargylamines have utilized Density Functional Theory (DFT) and MD simulations to model their behavior in catalytic systems, providing insights into reaction mechanisms. researchgate.net

Strategic Applications of 3s 3 Methylhept 1 Yn 3 Amine As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The dual functionality of chiral propargylamines enables their use in the construction of a variety of complex molecular frameworks, including heterocyclic and carbocyclic systems.

While no specific examples detail the use of (3S)-3-Methylhept-1-yn-3-amine, the general class of homopropargylamines is known to participate in the synthesis of various heterocycles.

Tetrahydroisoquinolines: The synthesis of novel N-(3S-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-L-amino acid derivatives has been reported as a route to new anti-thrombotic agents. nih.gov This highlights the importance of the tetrahydroisoquinoline scaffold, which could potentially be accessed using chiral propargylamines through reactions like the Pictet-Spengler condensation after suitable functionalization.

Benzofurans: The synthesis of benzofurans can be achieved through various methods, including the cycloisomerization of benzannulated homopropargylic alcohols and domino intermolecular Sonogashira coupling followed by cyclization. organic-chemistry.org In a related study, homopropargylic amine derivatives were transformed into 2-(2-aminoalkyl)benzofuran derivatives via a Sonogashira coupling with o-iodophenol, followed by intramolecular cyclization. core.ac.uk This suggests a plausible pathway for utilizing this compound in benzofuran (B130515) synthesis.

Indoles: Indoles are a ubiquitous class of heterocycles. bhu.ac.in Syntheses often involve the cyclization of suitably substituted anilines. organic-chemistry.org For instance, the reaction of N-tert-butanesulfinyl imines can lead to homopropargylic amines, which are then converted to indole (B1671886) derivatives through a Sonogashira coupling with o-iodoaniline and subsequent cyclization. core.ac.uk This general strategy could be adapted for this compound.

| Heterocycle | General Synthetic Approach | Potential Role of this compound |

| Tetrahydroisoquinoline | Pictet-Spengler condensation | Precursor after functionalization |

| Benzofuran | Sonogashira coupling followed by cyclization | Coupling partner with substituted phenols |

| Indole | Sonogashira coupling followed by cyclization | Coupling partner with substituted anilines |

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. youtube.comsigmaaldrich.com The alkynyl group in this compound is primed for such reactions.

Carbocyclizations: Cycloisomerization reactions represent a powerful method for forming C-C bonds in a cyclic framework. rsc.org Indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes has been shown to produce tricyclic frameworks stereoselectively, demonstrating a method where an alkyne moiety initiates a bond-forming cascade. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental for C-C bond formation. sigmaaldrich.com The terminal alkyne of this compound is a suitable substrate for reactions like the Sonogashira coupling. While specific examples with this amine are lacking, the general reactivity is well-established. For instance, titanium-mediated reductive cross-coupling of imines with terminal alkynes is an efficient route to stereodefined allylic amines. beilstein-journals.org Iron-catalyzed hydrogen atom transfer has also enabled the alkynylation of unreactive alkenes. mdpi.com

The formation of carbon-heteroatom bonds is crucial for synthesizing many functional molecules. nih.govmdpi.com

Hydroamination Reactions: Hydroamination, the addition of an N-H bond across an unsaturated C-C bond, is an atom-economical way to synthesize amines. researchgate.netrsc.org While intermolecular hydroamination of the alkyne in this compound is conceivable, intramolecular variants are more common for related substrates. Gold-catalyzed hydroamination of propargylic alcohols is a known transformation that can lead to various nitrogen-containing heterocycles. ucl.ac.uk

Role in Cascade and Domino Reaction Sequences

Cascade reactions, where multiple bonds are formed in a single operation, offer significant efficiency in synthesis. nottingham.ac.uk The structure of this compound is well-suited for initiating or participating in such sequences.

Palladium-catalyzed cascade carbonylation of propargylic alcohols with aliphatic amines has been used to synthesize α,β-unsaturated piperidones. wiley.com This process involves the cleavage of the carbon-carbon triple bond. Another example is the indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes, which proceeds through electrophilic alkyne activation to create complex polycyclic systems. acs.org Such cascade processes often lead to significant increases in molecular complexity in a single step. maynoothuniversity.ie

Functional Group Transformations and Derivatization

The distinct functional groups of this compound allow for selective modifications.

The terminal alkyne is a versatile handle for a variety of chemical transformations.

Hydrometallation: This process involves the addition of a metal-hydride bond across the alkyne, leading to a vinyl-metal species. This intermediate can then be used in subsequent cross-coupling reactions to form new C-C bonds, effectively functionalizing the alkyne.

Cycloaddition Reactions: Alkynes are excellent partners in cycloaddition reactions. For example, the [3+2] cycloaddition of alkynes with azides (the Huisgen cycloaddition) is a prominent example of click chemistry used to form triazoles. The alkyne can also participate in [4+2] Diels-Alder reactions with suitable dienes or [2+2+2] cycloadditions to form substituted benzene (B151609) rings.

Derivatizations of the Amine Group (e.g., Acylation, Alkylation)

The primary amine of this compound is a key site for synthetic elaboration, readily undergoing acylation and alkylation reactions to furnish a wide array of functionalized derivatives. These transformations are fundamental in peptide synthesis, the development of enzyme inhibitors, and the creation of novel ligands for catalysis.

Acylation: The amine functionality can be easily acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters. This reaction is often performed in the presence of a base to neutralize the acid byproduct. For instance, acylation with aliphatic acid chlorides leads to the formation of the corresponding alkynones. thieme-connect.de The resulting N-acylated propargylamines are important intermediates; for example, they can be further transformed into chiral aminopyrimidines without loss of enantiopurity. mdpi.com The oxidative removal of an activating group on the amine can precede acylation to yield the free acylated amine. nih.gov

Representative Acylation Reactions of Chiral Propargylamines

| Acylating Agent | Product Type | Subsequent Transformations | Reference |

|---|---|---|---|

| Aliphatic Acid Chlorides | Alkynones | Synthesis of chiral aminopyrimidines | thieme-connect.demdpi.com |

| - | N-Acylated Propargylamines | - | nih.gov |

Alkylation: N-alkylation of the amine group introduces further diversity, allowing for the synthesis of secondary and tertiary amines. These reactions can be achieved using alkyl halides or through reductive amination protocols. The resulting N-alkylated propargylamines are themselves valuable synthetic intermediates. For example, the alkylation and allylation of the corresponding alkynyllithium species can furnish chiral propargylamines. mdpi.com One-pot three-component reactions involving an amine, an aldehyde, and an alkyne in the presence of a catalyst are also a common strategy for producing alkylated propargylamines. lmaleidykla.lt

Representative Alkylation Reactions of Chiral Propargylamines

| Alkylating Agent/Method | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|

| Pentyl iodide, Allyl iodide | Alkynyllithium | Chiral tertiary propargylamines | mdpi.com |

| Aldehydes, Alkyl iodides | AgI nanoparticles | Alkylated chiral amines | lmaleidykla.lt |

Stereospecific Modifications Maintaining or Enhancing Chirality

A critical aspect of utilizing this compound as a chiral building block is the ability to perform subsequent reactions that preserve or even enhance the existing stereochemical integrity. The inherent chirality of the molecule can direct the stereochemical outcome of reactions at or near the stereocenter.

Stereoselective additions of nucleophiles to imines derived from chiral propargylamines are a powerful tool. For instance, the use of chiral auxiliaries like Ellman's sulfinamide allows for the diastereoselective synthesis of N-sulfinyl propargylamines. kcl.ac.ukbeilstein-journals.org Subsequent reactions on these intermediates proceed with a high degree of stereocontrol, and the auxiliary can be readily cleaved to reveal the chiral amine.

Furthermore, the alkyne moiety can participate in stereospecific transformations. For example, tandem iridium-catalyzed hydrosilylation followed by enantioselective copper-catalyzed alkynylation has been used to synthesize α-chiral tertiary propargylic amines with good levels of enantiocontrol. chemrxiv.org The conversion of chiral propargylic amines to axially chiral allenes can also proceed with complete chirality transfer. chemrxiv.org These methods highlight how the initial chirality of this compound can be effectively relayed to newly formed stereocenters or chiral axes.

Precursor for Advanced Synthetic Targets in Chemical Research

The dual functionality and inherent chirality of this compound make it an ideal starting material for the synthesis of complex and biologically relevant molecules, particularly nitrogen-containing heterocycles. sioc-journal.cnresearchgate.net The strategic unmasking or transformation of the amine and alkyne groups opens pathways to a diverse range of molecular architectures.

Chiral propargylamines are extensively used in the synthesis of heterocycles such as pyrroles, pyridines, thiazoles, and oxazoles. kcl.ac.uk For instance, palladium-catalyzed cyclization of propargylamines can generate functionalized quinolines, while base-promoted isomerization affords 1-azadienes, which can undergo further cycloaddition reactions. mdpi.com

The use of chiral N-tert-butanesulfinyl imines, derived from compounds like this compound, has been instrumental in the enantioselective synthesis of various nitrogen-containing heterocycles, including natural products. beilstein-journals.org The high degree of stereocontrol offered by the sulfinyl group allows for the construction of complex cyclic systems with defined stereochemistry.

Moreover, chiral propargylamines serve as precursors to unnatural amino acids and peptidomimetics. The alkyne can be transformed into a triazole ring, a well-known bioisostere for the amide bond, leading to the synthesis of novel peptide analogs with potentially enhanced stability or biological activity. beilstein-journals.org The synthesis of chiral fluorinated propargylamines, which are valuable building blocks for medicinal chemistry, has also been achieved through the chemoselective hydrogenation of fluorinated alkynyl ketimines. acs.org

The versatility of this compound as a chiral precursor is further demonstrated by its potential use in the synthesis of complex natural products and bioactive compounds. sioc-journal.cn The ability to selectively manipulate its functional groups while retaining stereochemical integrity makes it a powerful tool in the hands of synthetic chemists for accessing novel and advanced chemical entities.

Analytical and Spectroscopic Methods for Elucidating Stereochemical Outcomes and Structural Integrity of 3s 3 Methylhept 1 Yn 3 Amine and Its Derivatives

Spectroscopic Characterization Techniques for Synthetic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of (3S)-3-Methylhept-1-yn-3-amine. Both ¹H and ¹³C NMR are used to confirm the carbon framework and the placement of protons. mdpi.com

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the signals provide a detailed map of the proton environments. The terminal alkyne proton (H-1) is expected to appear as a singlet in a characteristic downfield region. The protons of the butyl chain and the methyl group will exhibit complex splitting patterns due to their proximity to the chiral center.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The two sp-hybridized carbons of the alkyne group will have distinct chemical shifts. The quaternary carbon at the chiral center (C-3) and the carbons of the methyl and butyl groups will also show characteristic signals. docbrown.info

To determine the absolute configuration at the C-3 stereocenter, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed. mdpi.com Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogs can be reacted with the amine to form diastereomeric amides. nih.govfrontiersin.org The differing spatial arrangements of the substituents on the chiral amine relative to the bulky aromatic group of the CDA lead to distinct chemical shift differences (Δδ) in the ¹H or ¹⁹F NMR spectra of the diastereomers, allowing for the assignment of the absolute configuration. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are in ppm relative to tetramethylsilane (B1202638) (TMS). libretexts.org Actual values may vary depending on the solvent and experimental conditions. ucl.ac.uksigmaaldrich.com

| Atom | Predicted ¹H NMR Shift (ppm) & Multiplicity | Predicted ¹³C NMR Shift (ppm) |

| C1-H | ~2.0-2.5 (singlet) | ~70-75 |

| C 2 | - | ~85-90 |

| C 3 | - | ~50-55 |

| C 3-NH ₂ | ~1.5-2.5 (broad singlet) | - |

| C 3-CH ₃ | ~1.2-1.4 (singlet) | ~25-30 |

| C 4-H ₂ | ~1.4-1.6 (multiplet) | ~40-45 |

| C 5-H ₂ | ~1.3-1.5 (multiplet) | ~25-30 |

| C 6-H ₂ | ~1.3-1.5 (multiplet) | ~20-25 |

| C 7-H ₃ | ~0.9 (triplet) | ~14 |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The molecular formula of the compound is C₈H₁₅N, giving it a molecular weight of approximately 125.21 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 125.

The fragmentation of propargylamines is characterized by specific cleavage patterns. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a common pathway for amines. For this compound, this would involve the loss of a butyl radical (•C₄H₉) or an ethynyl (B1212043) radical (•C₂H). The most prominent peak in the mass spectrum of primary amines is often the [CH₂NH₂]⁺ ion at m/z 30, resulting from β-cleavage. docbrown.info

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 125 | [C₈H₁₅N]⁺ | Molecular Ion (M⁺) |

| 124 | [C₈H₁₄N]⁺ | Loss of H• from the molecular ion |

| 110 | [C₇H₁₂N]⁺ | Loss of •CH₃ from the molecular ion |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage: Loss of ethynyl radical (•C₂H) |

| 68 | [C₄H₆N]⁺ | Alpha-cleavage: Loss of butyl radical (•C₄H₉) |

| 30 | [CH₄N]⁺ | Beta-cleavage: Formation of [CH₂NH₂]⁺ |

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are essential for separating the (3S)-enantiomer from its (3R)-counterpart and quantifying the enantiomeric purity, typically expressed as enantiomeric excess (ee%).

Chiral Gas Chromatography (GC) is a high-resolution technique capable of separating enantiomers. acs.org For a volatile compound like this compound, direct analysis on a chiral stationary phase (CSP) is possible. The CSP, often based on cyclodextrin (B1172386) derivatives, creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This leads to different retention times for the (3S) and (3R) enantiomers, allowing for their separation and quantification.

Alternatively, an indirect method can be used where the amine is first derivatized with a chiral reagent, such as trifluoroacetyl-l-prolyl chloride (L-TPC), to form diastereomers. jksus.org These diastereomers can then be separated on a standard, non-chiral GC column. jksus.org The ratio of the peak areas for the two diastereomers corresponds to the enantiomeric ratio of the original amine. acs.org

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile method for the separation and analysis of enantiomers. csfarmacie.czyakhak.org The enantiomeric ratio of this compound can be determined with high accuracy using this technique. acs.org

The separation is achieved on a chiral stationary phase (CSP), with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly effective for a broad range of chiral compounds, including amines. csfarmacie.czresearchgate.net The differential interaction between the enantiomers and the chiral selector of the CSP results in different retention times. acs.org The enantiomeric ratio is determined by integrating the areas of the two enantiomeric peaks in the chromatogram. researchgate.net To enhance UV detection, the amine may be derivatized with a chromophore-containing agent like NBD-F (4-fluoro-7-nitrobenzofurazan). yakhak.org

Table 3: Typical Chiral HPLC Method Parameters for Amine Enantioseparation

| Parameter | Typical Condition |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® IA, Lux® Amylose-1) researchgate.net |

| Mobile Phase | n-Hexane / 2-Propanol mixture (e.g., 90:10 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min yakhak.org |

| Detection | UV at 254 nm or Fluorescence (if derivatized) yakhak.orgresearchgate.net |

| Column Temperature | Room Temperature yakhak.org |

X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives

While NMR with chiral derivatizing agents can provide strong evidence for the absolute configuration, single-crystal X-ray crystallography is the definitive method for its unambiguous determination. nih.govtcichemicals.com This technique maps the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net

Since this compound is a liquid at room temperature, it must first be converted into a suitable crystalline derivative. This is typically achieved by reacting the amine with a chiral or achiral acid to form a salt (e.g., a hydrochloride or tartrate salt) that readily crystallizes. If a chiral acid of known absolute configuration is used, the configuration of the amine can be determined relative to the known stereocenter.

The analysis of the diffraction pattern of a single crystal of the derivative allows for the construction of a detailed electron density map, revealing the exact spatial arrangement of all atoms and thus confirming the (S) configuration at the C-3 center. nih.gov A key challenge in this method is the ability to grow a high-quality single crystal suitable for X-ray diffraction analysis. researchgate.net

Emerging Research Frontiers and Future Directions in 3s 3 Methylhept 1 Yn 3 Amine Chemistry

Development of Sustainable and Green Synthetic Protocols for Chiral Propargylic Amines

The chemical industry's growing emphasis on environmental responsibility has spurred the development of sustainable and green synthetic methods. For the synthesis of chiral propargylic amines, this translates to a focus on reducing waste, minimizing the use of hazardous reagents and solvents, and improving energy efficiency. rsc.org

One promising green approach involves the use of deep eutectic solvents (DESs) as an alternative to traditional volatile organic solvents. mdpi.com These solvents are often biodegradable, have low toxicity, and can be recycled. mdpi.com Research has shown that reactions like the Ullman amine synthesis can be effectively carried out in DESs, sometimes with the DES also acting as a co-catalyst. mdpi.com Another key area is the development of solvent-free reaction conditions, which entirely eliminates solvent-related waste. rsc.org For instance, A3 coupling (aldehyde-alkyne-amine) and KA2 coupling (ketone-alkyne-amine) reactions have been successfully performed under solvent-free conditions, often with the aid of recyclable catalysts. rsc.org

Biocatalysis presents another powerful tool for the green synthesis of chiral amines. rsc.orghims-biocat.eu Enzymes such as transaminases can convert prochiral ketones into chiral amines with exceptional enantioselectivity under mild, aqueous conditions. rsc.org The development of 'smart' amine donors and the engineering of enzymes to be compatible with non-physiological conditions are active areas of research aimed at overcoming the thermodynamic limitations of these reactions. rsc.org The use of waste materials, such as crab shell powders, as supports for catalysts also represents an innovative approach to greening the synthesis of propargylic amines. sioc-journal.cn

| Green Chemistry Approach | Description | Key Advantages |

| Deep Eutectic Solvents (DESs) | Use of biodegradable and low-toxicity solvent alternatives. mdpi.com | Reduced environmental impact, potential for catalyst and solvent recycling. mdpi.com |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. rsc.org | Eliminates solvent waste, simplifies product isolation. rsc.org |

| Biocatalysis | Employing enzymes like transaminases for asymmetric synthesis. rsc.orghims-biocat.eu | High enantioselectivity, mild reaction conditions, use of water as a solvent. rsc.orghims-biocat.eu |

| Waste Material Utilization | Using waste products as catalyst supports. sioc-journal.cn | Reduces waste and provides a cost-effective catalyst system. sioc-journal.cn |

Discovery of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of chiral propargylic amines heavily relies on the use of catalysts to control stereoselectivity and reaction efficiency. acs.orgorganic-chemistry.org The discovery of novel catalytic systems is therefore a central theme in this area of research.

A wide variety of metal-based catalysts have been developed for the synthesis of propargylic amines, with copper and gold complexes being particularly prominent. organic-chemistry.orgnih.gov For example, copper(I) complexes with chiral ligands like i-Pr-pybox-diPh have been shown to effectively catalyze the enantioselective one-pot, three-component synthesis of propargylamines. organic-chemistry.org Similarly, gold(III) salen complexes have been used to catalyze the three-component coupling of aldehydes, amines, and alkynes in water with excellent yields. organic-chemistry.org The development of catalysts based on more abundant and less toxic metals is an ongoing effort. For instance, nickel-catalyzed asymmetric propargylic amination has been demonstrated to produce chiral propargylic amines in very good yields and with excellent enantioselectivities. organic-chemistry.org

Recent research has also explored the use of metal-organic frameworks (MOFs) as heterogeneous catalysts. acs.orgnih.govresearchgate.net These porous materials can offer high catalytic activity and stability, and their tunable structures allow for the optimization of catalytic performance. acs.orgnih.govresearchgate.net For example, a thorium-based heterometal-organic framework containing copper(I) iodide has been shown to effectively catalyze the cyclization of propargylic amines with CO2 under ambient conditions and can be reused multiple times without significant loss of activity. acs.orgnih.gov

| Catalyst System | Reaction Type | Key Features |

| Copper(I)/i-Pr-pybox-diPh | Enantioselective three-component synthesis. organic-chemistry.org | High enantioselectivity. organic-chemistry.org |

| Gold(III) salen complex | Three-component coupling in water. organic-chemistry.org | Excellent yields in an aqueous medium. organic-chemistry.org |

| Nickel/chiral ligand | Asymmetric propargylic amination. organic-chemistry.org | High yields and excellent enantioselectivities. organic-chemistry.org |

| Copper(I) Iodide Thorium-Based MOF | Cyclization with CO2. acs.orgnih.gov | High stability, reusability, and activity under ambient conditions. acs.orgnih.gov |

Expansion of Chemical Transformations to Diverse Molecular Scaffolds

The synthetic utility of (3S)-3-Methylhept-1-yn-3-amine and other propargylic amines lies in their ability to be transformed into a wide variety of other molecules. acs.orgresearchgate.net The alkyne and amine functionalities serve as handles for further chemical modifications, allowing for the construction of complex molecular architectures. acs.orgthieme-connect.com

Propargylic amines are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. acs.orgresearchgate.net For example, through transition-metal catalyzed reactions, propargylic amines can be converted into pyrroles, pyridines, thiazoles, and oxazoles. acs.org Palladium-catalyzed cyclocarbonylation of propargylic amines can afford (E)-α-chloroalkylidene-β-lactams with high stereoselectivity. nih.govacs.org

The Ugi four-component reaction, a powerful tool for generating molecular diversity, can incorporate propargylic amines as the amine component. researchgate.net Subsequent post-Ugi transformations, often catalyzed by transition metals, can lead to the synthesis of diverse and biologically interesting carbo- and heterocyclic systems. researchgate.net Furthermore, propargylic amines can undergo a variety of other transformations, including hydrogen transfer reactions to form allenes and cross-dehydrogenative coupling reactions. thieme-connect.com

Integration with Continuous Flow and Automated Synthesis Technologies

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. ucd.iewordpress.com The integration of continuous flow and automated synthesis technologies is a significant trend in modern organic chemistry, and the synthesis of propargylic amines is no exception.

Flow processes have been developed for the safe and efficient on-demand synthesis of propargylic amines. ucd.ie These methods can minimize exposure to hazardous intermediates, such as azides, by generating and consuming them in a continuous stream. ucd.iewordpress.com Microwave-assisted continuous-flow organic synthesis (MACOS) has also been employed for the multicomponent reaction to construct propargyl amines, using thin films of copper or gold as catalysts. nih.gov This technique allows for rapid heating and high reaction temperatures, leading to high conversions over a wide range of substrates. nih.gov

The combination of immobilized enzymes in continuous flow reactors further enhances the potential for complex, multi-step syntheses. rsc.org By compartmentalizing different enzymes, incompatible reactions can be performed in sequence, enabling the synthesis of chiral amides from prochiral ketones in a continuous process. rsc.org

Potential for Applications in Materials Science and Chemical Biology through Targeted Synthesis

The unique properties of propargylic amines make them attractive building blocks for applications beyond traditional medicinal chemistry, extending into materials science and chemical biology. researchgate.netnih.govacs.org

In materials science, the alkyne functionality of propargylic amines can be utilized in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to construct polymers and other materials. acs.org Porous organic polymers (POPs) functionalized with propargylic amine-derived triazoles have been shown to be effective for CO2 capture and conversion. acs.org The incorporation of silver nanoparticles into these POPs creates a heterogeneous catalyst for the rapid conversion of CO2 and propargylic amines into valuable oxazolidinones. acs.org

In chemical biology, propargylamine-containing molecules are used as probes to study biological processes. nih.gov Their reactivity allows for the covalent modification of biomolecules, enabling the study of enzyme function and the identification of protein targets. nih.gov The development of propargylamine-based derivatives continues to be an active area of research in the discovery of new therapeutic agents and chemical tools. researchgate.netnih.govrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.